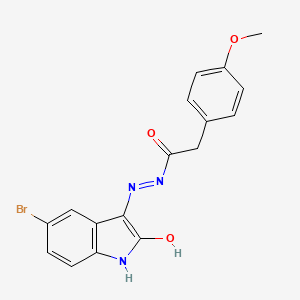![molecular formula C16H12N2O7S B10864476 3-({[(2-Carboxyphenyl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B10864476.png)
3-({[(2-Carboxyphenyl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({2-[(2-CARBOXYPHENYL)SULFANYL]ACETYL}AMINO)-5-NITROBENZOIC ACID is a complex organic compound characterized by the presence of carboxyphenyl, sulfanyl, acetyl, amino, and nitrobenzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({2-[(2-CARBOXYPHENYL)SULFANYL]ACETYL}AMINO)-5-NITROBENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-carboxyphenylthiol with acetyl chloride to form 2-[(2-carboxyphenyl)sulfanyl]acetyl chloride. This intermediate is then reacted with 3-amino-5-nitrobenzoic acid under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, the carboxyl group can be esterified to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alcohols (for esterification) or halides (for halogenation) can be used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Ester or halide derivatives.
Scientific Research Applications
3-({2-[(2-CARBOXYPHENYL)SULFANYL]ACETYL}AMINO)-5-NITROBENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({2-[(2-CARBOXYPHENYL)SULFANYL]ACETYL}AMINO)-5-NITROBENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, the nitro group may participate in redox reactions, influencing oxidative stress in cells. The sulfanyl group can interact with thiol-containing proteins, modulating their function.
Comparison with Similar Compounds
- 3-({2-[(2-CARBOXYETHYL)SULFANYL]ACETYL}AMINO)-5-NITROBENZOIC ACID
- 3-({2-[(2-CARBOXYMETHYL)SULFANYL]ACETYL}AMINO)-5-NITROBENZOIC ACID
Comparison:
- Structural Differences: The similar compounds differ in the length of the carbon chain attached to the sulfanyl group (ethyl vs. methyl).
- Reactivity: These structural differences can influence the reactivity and solubility of the compounds.
- Applications: While all these compounds may have similar applications, their specific properties can make them more suitable for certain uses. For example, the ethyl derivative may have different solubility characteristics compared to the methyl derivative, affecting its use in biological systems.
Properties
Molecular Formula |
C16H12N2O7S |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
3-[[2-(2-carboxyphenyl)sulfanylacetyl]amino]-5-nitrobenzoic acid |
InChI |
InChI=1S/C16H12N2O7S/c19-14(8-26-13-4-2-1-3-12(13)16(22)23)17-10-5-9(15(20)21)6-11(7-10)18(24)25/h1-7H,8H2,(H,17,19)(H,20,21)(H,22,23) |
InChI Key |
IQOZTDPCJGPXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-3-[(4-fluorophenyl)methyl]urea](/img/structure/B10864401.png)
![10-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864410.png)
![Ethyl 2-(acetylamino)-6-bromo-7-{[(4-nitrophenyl)carbonyl]oxy}-1-benzothiophene-3-carboxylate](/img/structure/B10864413.png)
![4-(dimethylamino)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10864416.png)
![Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B10864423.png)
![11-(cyclohex-3-en-1-yl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864425.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864427.png)

![N-cyclopentyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10864447.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B10864453.png)
![N-(4-chlorobenzyl)-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10864454.png)
![1-[1-hydroxy-3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B10864457.png)
![2-(benzylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10864465.png)

